molecular formula C7H7BCl2O2 B1393385 (2,6-Dichlorobenzyl)boronic acid CAS No. 1072946-39-4

(2,6-Dichlorobenzyl)boronic acid

Cat. No.: B1393385
CAS No.: 1072946-39-4
M. Wt: 204.85 g/mol
InChI Key: IVYUBQONLNWTIT-UHFFFAOYSA-N
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Description

“(2,6-Dichlorobenzyl)boronic acid” is an important pharmaceutical intermediate, frequently utilized in the development and synthesis of various drug compounds . It plays a pivotal role in creating medications designed to treat a wide array of diseases including cancer . The IUPAC name for this compound is 2,6-dichlorobenzylboronic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BCl2O2 . Its molecular weight is 204.85 . The InChI code for this compound is 1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 359.3±52.0 °C at 760 mmHg, and a flash point of 171.1±30.7 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .

Scientific Research Applications

Fluorescent Chemosensors Development

(2,6-Dichlorobenzyl)boronic acid has been explored for the creation of fluorescent chemosensors. These sensors can detect biological substances, crucial for disease prevention, diagnosis, and treatment. Boronic acid forms five- or six-membered rings with diols, making it useful for probing carbohydrates and bioactive substances in fluorescence-based sensors (Huang et al., 2012).

Analytical Chemistry

In analytical chemistry, 2,6-dichlorobenzyl)boronic acid has been compared with other boronic acids for its chromatographic properties. It helps in establishing criteria for selecting reagents in chromatographic analysis, particularly for bifunctional compounds (Poole et al., 1979).

Biomedical Applications

Boronic acid polymers, including those derived from this compound, have shown promise in biomedical applications. These include treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are notable for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids, including this compound, are increasingly used in sensing applications. Their interaction with diols and Lewis bases like fluoride or cyanide anions contributes to their utility in various sensing domains, including biological labeling and therapeutic development (Lacina et al., 2014).

Protective Groups in Organic Synthesis

This compound is used as a protective agent for diols in organic synthesis. The cyclic boronic esters formed are stable and can be deprotected under mild conditions, proving useful in the synthesis of complex natural products (Shimada et al., 2018).

Organic Reactions and Molecular Recognition

The compound is also valuable in organic reactions, molecular recognition, and assembly due to its versatile nature. It catalyzes reactions like the aza-Michael addition, contributing to the development of functionalized cyclohexanes (Hashimoto et al., 2015).

Reversible Covalent Bonding Exploitation

Boronic acids, such as this compound, have been exploited in reversible covalent bonding. This includes applications in sensor construction and separation systems, utilizing boronic acids' dynamic covalent functionality (Bull et al., 2013).

Safety and Hazards

“(2,6-Dichlorobenzyl)boronic acid” is classified as harmful . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Boronic acids, including “(2,6-Dichlorobenzyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

Biochemical Analysis

Biochemical Properties

(2,6-Dichlorobenzyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound can modulate the activity of proteases that regulate the activation of transcription factors, thereby impacting gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This binding interaction inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, this compound can influence enzyme conformation, further modulating its activity. These molecular interactions highlight the compound’s potential as a selective protease inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and moisture. In vitro studies have shown that the inhibitory effects of this compound on proteases can persist for several hours, with gradual reduction in activity over time. Long-term exposure to the compound may lead to adaptive cellular responses, including changes in protease expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione and subsequent excretion. The compound can also undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolic processes are facilitated by enzymes such as cytochrome P450s and glutathione S-transferases. The metabolic fate of this compound can influence its pharmacokinetics and toxicity profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with target proteases. The compound may also localize to specific organelles, such as lysosomes, depending on its chemical properties and cellular context. Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, affecting its activity and function within cells .

Properties

IUPAC Name

(2,6-dichlorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUBQONLNWTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=C(C=CC=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674546
Record name [(2,6-Dichlorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-39-4
Record name [(2,6-Dichlorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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